N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride
CAS No.: 317821-87-7
Cat. No.: VC6946959
Molecular Formula: C16H20Cl4N2
Molecular Weight: 382.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 317821-87-7 |
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Molecular Formula | C16H20Cl4N2 |
Molecular Weight | 382.15 |
IUPAC Name | (3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride |
Standard InChI | InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H |
Standard InChI Key | WCBIPPOEAIYUNE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-] |
Introduction
Chemical Identification and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1,2-ethanediaminium, N~1~,N~2~-bis[(3-chlorophenyl)methyl]-, chloride (1:2), reflecting its ethanediamine core, dual 3-chlorobenzyl substituents, and dichloride stoichiometry . Alternative designations include:
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N1,N2-Bis(3-chlorobenzyl)ethane-1,2-diamine dihydrochloride
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(3-Chlorophenyl)methylamine dihydrochloride .
The CAS registry number 317821-87-7 serves as a unique identifier for this substance in chemical databases .
Molecular Structure and Formula
The compound’s molecular structure consists of a linear ethanediamine (C₂H₈N₂) backbone, with each nitrogen atom bonded to a 3-chlorobenzyl group (–CH₂C₆H₄Cl). The positively charged ammonium centers are neutralized by two chloride ions, yielding the dichloride salt (Figure 1). Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₂₀Cl₄N₂ | |
Molecular weight | 382.150 g/mol | |
Monoisotopic mass | 380.038059 g/mol | |
Charge | +2 (neutralized by Cl⁻) |
The planar aromatic 3-chlorobenzyl groups introduce steric bulk and electronic effects, potentially influencing solubility and reactivity.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification may involve recrystallization from ethanol/water mixtures, followed by vacuum drying. Analytical characterization typically employs:
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Nuclear Magnetic Resonance (NMR): To confirm the integration of benzyl protons (δ 7.2–7.4 ppm) and ethylene backbone protons (δ 3.5–4.0 ppm).
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Mass Spectrometry (MS): High-resolution MS would verify the molecular ion peak at m/z 380.038 .
Physicochemical Properties
Solubility and Stability
As a quaternary ammonium salt, the compound is expected to exhibit high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide. The chloride counterions enhance ionic dissociation in aqueous media, while the hydrophobic 3-chlorobenzyl groups may confer limited solubility in nonpolar solvents . Stability under ambient conditions is likely moderate, with decomposition risks at elevated temperatures (>150°C).
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks corresponding to C–Cl stretches (~550–750 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) would dominate the spectrum.
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Ultraviolet-Visible (UV-Vis): Absorption bands near 270 nm, characteristic of chlorinated aromatic systems, are anticipated .
Biological and Industrial Applications
Membrane Interaction Studies
Structurally related bis-quaternary ammonium compounds, such as N,N′-bisdimethyl-1,2-ethanediamine dichloride, demonstrate concentration-dependent effects on erythrocyte membranes, including modulation of ion transport and inhibition of Na⁺/K⁺-ATPase activity . By analogy, N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride may interact with lipid bilayers, altering membrane permeability and fluidity. Such properties could position it as a candidate for antimicrobial or drug delivery research, though direct evidence is lacking.
Surfactant and Colloidal Applications
Quaternary ammonium salts with dual hydrophobic chains often serve as cationic surfactants. The 3-chlorobenzyl substituents in this compound may enhance micelle formation in aqueous solutions, enabling applications in detergency or emulsification . Comparative studies with single-chain analogs (e.g., decyltrimethylammonium bromide) suggest that bis-substituted derivatives exhibit higher membrane partitioning efficiency, potentially reducing effective working concentrations .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interactions with biological membranes via fluorescence anisotropy or patch-clamp electrophysiology could clarify its biophysical impacts. Molecular dynamics simulations may further reveal binding affinities for lipid components like phosphatidylcholine .
Synthetic Modifications
Introducing electron-withdrawing or donating groups to the benzyl rings (e.g., nitro or methoxy substituents) could modulate solubility and bioactivity. Alternatively, varying the alkyl chain length in the ethanediamine backbone might optimize surfactant properties .
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